molecular formula C19H25N3O2 B7353547 (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

Numéro de catalogue B7353547
Poids moléculaire: 327.4 g/mol
Clé InChI: LKHYXNDYGMISRE-GOEBONIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine, also known as PXS-4728A, is a small molecule drug that has been developed for the treatment of type 2 diabetes and other metabolic disorders. PXS-4728A has been shown to have potential therapeutic benefits in preclinical studies, and is currently being evaluated in clinical trials.

Mécanisme D'action

The mechanism of action of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine is not fully understood, but it is thought to involve the activation of a specific receptor in the body called GPR40. This receptor is involved in the regulation of glucose and lipid metabolism, and activation of GPR40 by this compound may lead to improved insulin sensitivity and glucose uptake in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. Studies have shown that this compound can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of type 2 diabetes. This compound has also been shown to reduce inflammation and improve lipid metabolism in these models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine for laboratory experiments is its specificity for the GPR40 receptor, which allows for more targeted and precise studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for research on (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of metabolic disorders. Another potential direction is the evaluation of this compound in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.

Méthodes De Synthèse

The synthesis of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include cyclohexanone, 4-phenyloxan-4-ylamine, and 1,2,4-oxadiazole. These compounds are reacted together in the presence of various reagents and catalysts to form the final product, this compound.

Applications De Recherche Scientifique

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine has been the subject of extensive scientific research, particularly in the field of diabetes and metabolic disorders. Preclinical studies have shown that this compound has the potential to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight in animal models of type 2 diabetes.

Propriétés

IUPAC Name

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-16-8-4-5-14(13-16)17-21-18(22-24-17)19(9-11-23-12-10-19)15-6-2-1-3-7-15/h1-3,6-7,14,16H,4-5,8-13,20H2/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHYXNDYGMISRE-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=NC(=NO2)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C2=NC(=NO2)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.